6,7-Dinitroquinoxaline

Electrochemistry Redox Biology Cytotoxicity

Researchers requiring a reliable electron-deficient quinoxaline building block face inconsistent reactivity from mononitro or unsubstituted analogs. 6,7-Dinitroquinoxaline (CAS 68836-13-5) is the definitive precursor for constructing π-conjugated materials and the neuropharmacological probe DNQX. - Enables modular Pd-catalyzed C-H direct arylation for optoelectronic materials. - Provides the critical 6,7-dinitro substitution pattern essential for DNQX synthesis (quisqualate pA₂=6.2 vs. kainate pA₂=5.9). - Available with rigorous quality control and flexible packaging for both discovery and process chemistry.

Molecular Formula C8H4N4O4
Molecular Weight 220.14 g/mol
CAS No. 68836-13-5
Cat. No. B13786777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dinitroquinoxaline
CAS68836-13-5
Molecular FormulaC8H4N4O4
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H
InChIKeyMRCFKNAXRGITFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dinitroquinoxaline: Versatile Electron-Deficient Scaffold


6,7-Dinitroquinoxaline (CAS 68836-13-5, C₈H₄N₄O₄, MW 220.14) is an electron-deficient heteroaromatic building block characterized by two nitro substituents at the 6- and 7-positions of a quinoxaline core . Its strong electron-withdrawing character renders it a versatile precursor for palladium-catalyzed C–H direct arylation, enabling modular access to functionalized π-conjugated materials [1]. The compound serves as a key intermediate in the synthesis of quinoxaline-2,3-diones such as DNQX, a widely employed non-NMDA glutamate receptor antagonist in neuropharmacology [2].

6,7-Dinitroquinoxaline: Irreplaceable Substitution Pattern


Generic substitution of 6,7-dinitroquinoxaline with other quinoxaline derivatives (e.g., mononitro, cyanonitro, or unsubstituted variants) fails because the distinct electron-withdrawing capacity of the two nitro groups directly dictates both the compound's redox potential and its molecular recognition profile. This substitution pattern profoundly alters the reduction potential (e.g., a >200 mV difference relative to the mononitro analog NQX), which in turn correlates with prooxidant cytotoxicity and enzymatic reduction rates [1]. Similarly, in biological systems, the precise substitution pattern modulates antagonist potency and receptor subtype selectivity, as demonstrated by differential Schild regression values across NMDA and non-NMDA glutamate receptors [2]. These structure-activity relationships are non-linear and cannot be reliably predicted, making the specific 6,7-dinitro substitution pattern a critical, non-interchangeable parameter for reproducible research outcomes.

6,7-Dinitroquinoxaline: Performance vs. Structural Analogs


Electrochemical Reduction Potential: Dinitro vs. Mononitro

The electron-deficient nature of 6,7-dinitroquinoxaline-2,3-dione (DNQX) translates into a significantly more facile electrochemical reduction compared to its mononitro analog, NQX. The irreversible reduction of DNQX's nitro groups yields two distinct reduction peak potentials (Ep,7), with the first occurring at -0.43 V vs. Ag/AgCl at pH 7.0. In contrast, NQX exhibits only a single reduction peak at a more negative potential of -0.67 V [1]. This 240 mV difference in the first reduction event indicates that DNQX is substantially more electrophilic and more readily undergoes single-electron reduction.

Electrochemistry Redox Biology Cytotoxicity

Receptor Antagonism Profile: DNQX vs. CNQX

In competitive antagonism assays using cultured mouse cortical neurons, the 6,7-dinitroquinoxaline-2,3-dione derivative (DNQX) exhibits a defined potency hierarchy against ionotropic glutamate receptor subtypes, as quantified by Schild regression pA₂ values. DNQX antagonizes quisqualate-induced [³H]GABA release with a Schild value of 6.2, kainate-induced release with a value of 5.9, and NMDA-induced release with a value of 5.4 [1]. The closely related analog CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), while sharing the same quinoxaline core, is known to possess a different potency profile and often exhibits higher affinity at the glycine-binding site of NMDA receptors [2].

Neuropharmacology Glutamate Receptors Schild Analysis

Cytotoxicity-Reduction Potential Correlation

The prooxidant cytotoxicity of DNQX in bovine leukemia virus-transformed lamb kidney fibroblasts (FLK cells) is not an arbitrary toxicological property; it correlates with the ease of its single-electron reduction. A comparison with model nitrobenzene compounds reveals that DNQX cytotoxicity reasonably agrees with its electrochemical reduction potential (Ep,7 = -0.43 V) and its reactivity towards single-electron transferring enzymes like NADPH:cytochrome P-450 reductase [1]. The mononitro analog NQX, with a more negative reduction potential (-0.67 V), would be expected to exhibit a different cytotoxic profile under identical conditions.

Cytotoxicity Structure-Activity Relationship Oxidative Stress

DNQX-GluR2 Co-Crystal Structure

The molecular recognition of the 6,7-dinitroquinoxaline-2,3-dione scaffold is validated at atomic resolution. The crystal structure of the GluR2 ligand-binding core (S1S2J) in complex with DNQX has been solved at 1.8 Å resolution (PDB ID: 1FTL) [1]. This structural data provides unequivocal evidence for the specific binding pose and intermolecular interactions mediated by the dinitro substitution pattern, which would be altered or absent in other quinoxaline analogs (e.g., CNQX, NBQX).

Structural Biology X-ray Crystallography Drug Design

C–H Direct Arylation Synthetic Utility

The electron-deficient nature of 6,7-dinitroquinoxaline facilitates its direct functionalization via palladium-catalyzed C–H arylation, a key advantage over less activated heterocycles. The compound undergoes this transformation with a variety of bromoarenes, affording π-extended derivatives in moderate to high yields [1]. While specific yield comparisons between different quinoxaline derivatives are not provided in the source, the study explicitly includes 6,7-dinitroquinoxaline alongside 6,7-dicyanoquinoxaline as viable substrates for this method, highlighting its synthetic utility.

Organic Synthesis C–H Activation Materials Chemistry

6,7-Dinitroquinoxaline: Research & Industrial Applications


Glutamate Receptor Subtype Pharmacology

6,7-Dinitroquinoxaline-2,3-dione (DNQX) is the compound of choice for experiments requiring differential blockade of quisqualate versus kainate receptors. Its distinct Schild regression values (quisqualate pA₂ = 6.2, kainate pA₂ = 5.9) provide a quantifiable benchmark for receptor subtype characterization, as established in cultured cortical neuron assays [1]. Procurement of this specific derivative is essential to avoid the confounding NMDA receptor glycine-site affinity associated with analogs like CNQX [2].

Prooxidant Cytotoxicity and Redox Potential

The well-defined electrochemical reduction profile of DNQX (Ep,7 = -0.43 V vs. Ag/AgCl) makes it an ideal probe for studying the relationship between redox potential and cytotoxicity. Its observed correlation with enzymatic reduction rates and oxidative stress outcomes in FLK cells [1] allows researchers to use it as a calibrated tool to dissect mechanisms of nitroaromatic-induced toxicity, a role for which the mononitro analog (NQX, Ep,7 = -0.67 V) is quantitatively less suited.

Glutamate Receptor Structural Biology

For structural biology applications, DNQX offers the advantage of a robustly characterized binding mode, validated by multiple X-ray co-crystal structures, including the GluR2 ligand-binding core at 1.8 Å resolution (PDB: 1FTL) [1]. This pre-existing structural data accelerates the design of new experiments, facilitates molecular replacement in crystallography, and provides a reliable baseline for interpreting site-directed mutagenesis data, thereby reducing ambiguity in procurement decisions for structural studies.

Tailored Electron-Accepting π-Systems

In the synthesis of advanced materials, 6,7-dinitroquinoxaline serves as a privileged electron-deficient monomer. Its demonstrated compatibility with palladium-catalyzed C–H direct arylation [1] provides a modular and efficient route to π-extended derivatives with tunable optoelectronic properties. Researchers can reliably source this compound for constructing donor-acceptor polymers or small-molecule semiconductors, confident in its validated reactivity for downstream diversification.

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